molecular formula C10H15FN2 B13534131 (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline

(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline

Cat. No.: B13534131
M. Wt: 182.24 g/mol
InChI Key: AXTDJCWTDXAMFC-ZETCQYMHSA-N
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Description

(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is a chiral primary amine that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the para position of the aniline ring, an aminoethyl group at the ortho position, and two methyl groups attached to the nitrogen atom. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline typically involves asymmetric catalytic methods. One common approach is the asymmetric transformation of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . This method is appealing due to its straightforward nature and ability to produce enantiomerically pure primary amines.

Industrial Production Methods

Industrial production of this compound often employs engineered transaminase polypeptides. These biocatalysts have improved properties compared to naturally occurring transaminases, allowing for the efficient conversion of substrates like 3’-hydroxyacetophenone to the desired chiral amine in high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or ketones.

    Reduction: Reduction reactions can convert imines back to amines.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of imines or ketones.

    Reduction: Regeneration of the primary amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP) through geminal diamine intermediates. This external aldimine is then deprotonated, forming a planar quinonoid intermediate, which undergoes further transformations to produce the desired products .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-Aminoethyl)-phenol
  • (S)-1-Phenylethylamine
  • (S)-3-(1-Aminoethyl)-4-fluoroaniline

Uniqueness

(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is unique due to its specific substitution pattern and stereochemistry. The presence of the fluorine atom and the (S)-configuration contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m0/s1

InChI Key

AXTDJCWTDXAMFC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)N(C)C)N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N(C)C)N

Origin of Product

United States

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